Boc-Ser(Fmoc-Gly)-OH Boc-Ser(Fmoc-Gly)-OH
Brand Name: Vulcanchem
CAS No.: 944283-06-1
VCID: VC0558072
InChI: InChI=1S/C25H28N2O8/c1-25(2,3)35-24(32)27-20(22(29)30)14-33-21(28)12-26-23(31)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,29,30)/t20-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Molecular Formula: C25H28N2O8
Molecular Weight: 484.51

Boc-Ser(Fmoc-Gly)-OH

CAS No.: 944283-06-1

Cat. No.: VC0558072

Molecular Formula: C25H28N2O8

Molecular Weight: 484.51

* For research use only. Not for human or veterinary use.

Boc-Ser(Fmoc-Gly)-OH - 944283-06-1

CAS No. 944283-06-1
Molecular Formula C25H28N2O8
Molecular Weight 484.51
IUPAC Name (2S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C25H28N2O8/c1-25(2,3)35-24(32)27-20(22(29)30)14-33-21(28)12-26-23(31)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,29,30)/t20-/m0/s1
SMILES CC(C)(C)OC(=O)NC(COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Chemical Structure and Properties

Molecular Identity

Boc-Ser(Fmoc-Gly)-OH is characterized by its hybrid structure incorporating both serine and glycine amino acids with their respective protecting groups. The compound possesses the molecular formula C25H28N2O8 and a molecular weight of 484.5 g/mol . It is officially identified by the CAS number 944283-06-1 . The IUPAC name for this compound is (S)-3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid , also described as (2S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.

Structural Features

The structure of Boc-Ser(Fmoc-Gly)-OH can be broken down into several key components:

  • A serine residue with its amino group protected by a Boc (tert-butoxycarbonyl) group

  • A glycine residue with its amino group protected by an Fmoc (9-fluorenylmethoxycarbonyl) group

  • An ester linkage connecting the glycine to the hydroxyl side chain of serine

  • A free carboxylic acid group at the C-terminus of serine

This arrangement creates a bifunctional building block that allows for orthogonal protection strategies in peptide synthesis, where different protecting groups can be selectively removed under different conditions.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Boc-Ser(Fmoc-Gly)-OH

PropertyValueReference
Molecular FormulaC25H28N2O8
Molecular Weight484.5 g/mol
Topological Polar Surface Area140 Ų
Hydrogen Bond Donor Count3
Rotatable Bond Count12
Defined Atom Stereocenter Count1
Creation Date (PubChem)August 13, 2007
SolubilitySoluble in DMF, DMSO

The compound contains one defined atom stereocenter , which is crucial for its biological activity and application in peptide synthesis. The relatively high topological polar surface area of 140 Ų indicates the molecule's polarity and potential for hydrogen bonding, important characteristics for its reactivity in peptide coupling reactions.

Synthesis and Preparation Methods

Industrial Production

In industrial settings, the production of Boc-Ser(Fmoc-Gly)-OH follows similar principles but on a larger scale. Automated peptide synthesizers may be employed to streamline the process, increasing efficiency and reducing the risk of human error. Quality control measures would be implemented to ensure the purity and stereochemical integrity of the final product.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Boc-Ser(Fmoc-Gly)-OH serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its design allows researchers to efficiently construct complex peptide sequences through:

  • Orthogonal protection strategy: The Boc and Fmoc groups can be selectively removed under different conditions

  • Controlled peptide chain growth: Sequential deprotection and coupling steps can be precisely managed

  • Site-specific modifications: The compound enables incorporation of glycine at specific positions relative to serine

Advantages in Peptide Design

The use of Boc-Ser(Fmoc-Gly)-OH offers several advantages in peptide synthesis:

  • Enhanced control over peptide architecture and backbone modifications

  • Ability to create branched peptides with specific functional groups

  • Prevention of unwanted side reactions during synthesis

  • Improved yields and purities for complex peptide sequences

These features make Boc-Ser(Fmoc-Gly)-OH particularly valuable when working with peptides that are challenging to synthesize using standard linear approaches.

Research and Therapeutic Applications

Pharmaceutical Development

Boc-Ser(Fmoc-Gly)-OH plays a significant role in the pharmaceutical industry for developing peptide-based drugs. Peptide therapeutics represent a rapidly growing segment of the pharmaceutical market, offering high specificity and potency with potentially fewer side effects compared to traditional small molecule drugs. The compound enables:

  • Synthesis of therapeutic peptides with precisely defined sequences

  • Development of peptide-based drug delivery systems

  • Creation of peptide fragments for larger protein constructs

  • Production of modified peptides with enhanced stability or bioavailability

Bioconjugation Applications

In bioconjugation processes, Boc-Ser(Fmoc-Gly)-OH facilitates the attachment of biomolecules to drugs or imaging agents, enhancing their specificity and efficacy in targeted therapies. This application has particular relevance in:

  • Development of antibody-drug conjugates

  • Creation of peptide-based imaging agents

  • Design of targeted drug delivery systems

  • Engineering of peptide-modified surfaces for biomedical applications

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with Boc-Ser(Fmoc-Gly)-OH but differ in specific aspects:

Table 2: Comparison of Boc-Ser(Fmoc-Gly)-OH with Related Protected Amino Acids

CompoundKey Structural DifferenceFunctional Implication
Fmoc-Lys(Boc)-OHDifferent arrangement of protecting groupsDifferent reactivity profile in peptide synthesis
Fmoc-Leu-OHSingle amino acid with Fmoc protectionExhibits strong BChE inhibitory activity
Fmoc-Ile-OHSingle amino acid with Fmoc protectionShows approximately two-fold less BChE inhibition than Fmoc-Leu-OH
Fmoc-Trp-OHContains aromatic indole side chainExhibits notable BChE inhibitory activity

Biochemical Properties and Interactions

Stability Characteristics

The stability of Boc-Ser(Fmoc-Gly)-OH under various conditions is crucial for its application in peptide synthesis. The Boc protecting group is stable under basic conditions but can be removed using acidic treatments like trifluoroacetic acid (TFA). Conversely, the Fmoc group is stable under acidic conditions but can be cleaved using basic reagents like piperidine. This orthogonal stability profile enables selective deprotection strategies in peptide synthesis.

Reactivity Profile

The reactivity of Boc-Ser(Fmoc-Gly)-OH is primarily focused on the carboxylic acid group, which can participate in peptide bond formation with free amino groups. The protected amino groups (Boc on serine and Fmoc on glycine) remain unreactive until deliberately deprotected, allowing for controlled and sequential peptide assembly.

Recent Research Developments

Advanced Peptide Synthesis Applications

The stability and reactivity profile of Boc-Ser(Fmoc-Gly)-OH make it particularly valuable in contexts where precise control over amino acid coupling is required. Recent research has highlighted its utility in synthesizing peptides with specific sequences and modifications that might be challenging using other building blocks.

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